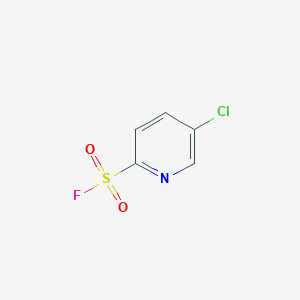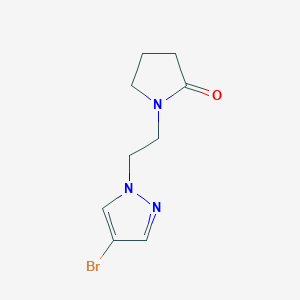
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
描述
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and linked to a pyrrolidinone moiety via an ethyl chain
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It’s suggested that compounds with similar structures may interact with their targets through hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have been shown to have a variety of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid or dichloromethane.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 2-bromoethylamine to form 2-(4-bromo-1H-pyrazol-1-yl)ethylamine.
Cyclization to form this compound: The final step involves the cyclization of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine with succinic anhydride to form the desired pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Dehalogenated derivatives.
科学研究应用
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
- 1-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
- 1-(2-(4-fluoro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
- 1-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Uniqueness
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic properties .
属性
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHDMAZLTSQDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2696549.png)
![2-(naphthalen-1-yl)-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B2696550.png)

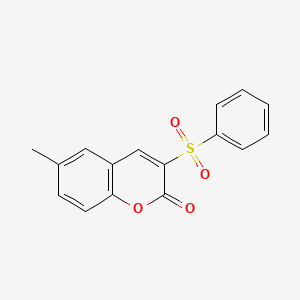
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(methoxymethyl)benzoate](/img/structure/B2696558.png)
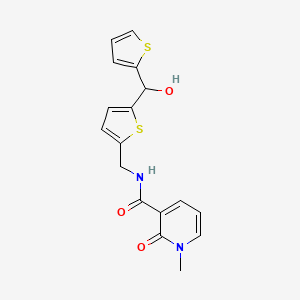
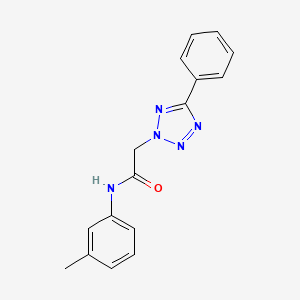
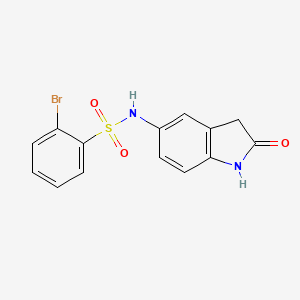
![N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696562.png)

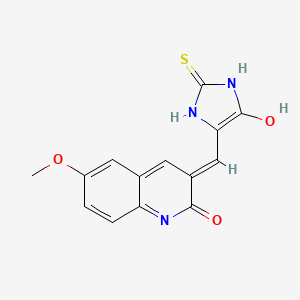
![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B2696567.png)
